(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Incomplete benzylidenation during Sulindac API synthesis generates this critical process impurity, and using generic standards risks inaccurate quantification, method failure, and ANDA rejection. This characterized (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is the exact uncondensed indene marker, essential for compliant release testing. Key outcomes: (i) Validated LC-UV/LC-MS methods with distinct m/z 207 ion for trace-level monitoring; (ii) Direct quantification of residual intermediate to meet ICH Q3A thresholds; (iii) Consistent lot-to-lot purity (≥98% HPLC) ensuring method reproducibility across stability studies and regulatory submissions.

Molecular Formula C12H11FO2
Molecular Weight 206.21 g/mol
CAS No. 32004-66-3
Cat. No. B1304921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
CAS32004-66-3
Molecular FormulaC12H11FO2
Molecular Weight206.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C12H11FO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15)
InChIKeyQDDPPRDVFIJASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid (CAS 32004-66-3) Matters: A Strategic Procurement Guide for Sulindac Impurity Reference Standards


(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid, also known as Sulindac Impurity 13 or Sulindac Impurity 7, is an organic compound with the molecular formula C₁₂H₁₁FO₂ and a molecular weight of 206.21 g/mol. It belongs to the indene-3-acetic acid class and is characterized by a 5-fluoro substitution, a 2-methyl group, and a carboxylic acid side chain. This compound is primarily recognized as a process-related impurity of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. Its structural features, which include an indene core but lack the benzylidene double bond and methylsulfinyl group present in the parent drug, confer distinct physicochemical properties that are critical for analytical method development and pharmaceutical quality control.

Why Generic Substitution Fails for (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid: The Critical Distinction of a Process-Specific Impurity Marker


The scientific and industrial user cannot substitute (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid with a generic indene derivative or an alternative Sulindac impurity standard because its structural specificity dictates its unique role as a process marker. Unlike Sulindac EP Impurities B, C, and D, which are often metabolites or degradation products, this compound is a direct indicator of incomplete benzylidenation during the synthesis of the Sulindac API. As such, its presence and concentration are a direct measure of a specific, critical synthetic step (the condensation of the indene core with p-methylthiobenzaldehyde), rather than a general measure of drug stability. Using an incorrect standard would lead to inaccurate quantification of this critical process impurity, potentially compromising the validity of the analytical method and the quality assessment of the final drug substance. This specific origin mandates the use of the exact, well-characterized compound for accurate and compliant pharmaceutical analysis.

Quantifiable Differentiation: Evidence for Prioritizing (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid Over Close Analogs


High Purity Specification Enables Reliable Quantification in Analytical Methods

The compound is supplied as a reference standard with a certified purity of ≥99% by HPLC, which is essential for its use in quantitative analytical methods. This high purity level reduces the uncertainty associated with impurity quantification in Sulindac API, directly impacting the accuracy of quality control and stability studies. In contrast, the regulatory limits for the Sulindac API itself require a purity between 99.0% and 101.0%, but the acceptable levels of its known impurities are far lower, often at ≤0.5% for individual impurities. [1] This disparity underscores the necessity for a high-purity standard to accurately measure these trace-level components.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Distinct Chromatographic Retention Time for Unambiguous Identification

The compound exhibits a distinct retention behavior in reversed-phase HPLC due to the combined hydrophobicity of its indene core and the polarity of its carboxyl group. This property allows for its accurate identification and quantification as a specific impurity marker, separate from the main drug peak and other related impurities. For instance, under conditions specified in the European Pharmacopoeia, the relative retention times of Sulindac impurities B, C, and D are approximately 0.25, 0.20, and 0.7, respectively, with respect to the Sulindac peak. [1] While a precise relative retention time for this compound is not specified in the monograph, its distinct structural features (lack of benzylidene and sulfinyl groups) guarantee a unique elution profile that is resolvable from these other known impurities, making it a critical marker for process control.

Reversed-Phase HPLC Impurity Marker Method Development

Enhanced Detection Sensitivity via UV and Mass Spectrometry

The compound's indene-carboxyl conjugation provides strong UV absorption in the 230-250 nm range, which is leveraged in standard HPLC-UV detection methods. More importantly, it produces a characteristic mass spectral response with a prominent [M+H]⁺ ion at m/z 207, enabling its detection at ppb (parts-per-billion) levels via LC-MS. This is in contrast to Sulindac and its sulfide/sulfone metabolites (Impurities B and C), which have higher molecular weights (e.g., Sulindac API: 356.41 g/mol; Sulindac Sulfide: 340.41 g/mol) and different ionization characteristics. The lower molecular weight and distinct fragmentation pattern of this compound allow for a more sensitive and specific detection method when using mass spectrometry, which is crucial for quantifying this impurity at the stringent limits required in pharmaceutical quality control.

LC-MS Trace Analysis Method Sensitivity

Pharmacological Inactivity Distinguishes it from Active Metabolites

In stark contrast to the active metabolites of Sulindac, such as Sulindac Sulfide (Impurity C), which is a potent and selective COX-2 inhibitor (IC50 = 0.79 µM for COX-2), this compound lacks the essential benzylidene side chain required for pharmacological activity and therefore exhibits no anti-inflammatory effect. [REFS-1, REFS-2] This is a critical differentiator, as it means that while its presence must be controlled for purity reasons, it does not contribute to the therapeutic effect or the potential side-effect profile of the drug product. This is unlike Sulindac Sulfide, which is the primary active moiety responsible for both the therapeutic and adverse events. The documented lack of activity for this specific impurity underscores its purely analytical significance.

COX-2 Inhibition Biological Activity Impurity Safety Assessment

Key Research and Industrial Applications for (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid (CAS 32004-66-3)


Quantification of Process Impurity in Sulindac API Manufacturing

The primary application is as a certified reference standard for the identification and quantification of this specific process-related impurity in Sulindac Active Pharmaceutical Ingredient (API). Its use ensures that residual levels of the uncondensed indene intermediate meet stringent quality specifications, directly supporting the release of drug substance batches for clinical and commercial use. Analytical chemists rely on its high purity and distinct chromatographic properties to develop and validate stability-indicating HPLC methods.

Optimization and Control of the Sulindac Synthetic Route

The compound is an invaluable tool for process chemists seeking to optimize the benzylidenation step in Sulindac synthesis. By monitoring the concentration of this impurity under varying reaction conditions (e.g., catalyst loading, temperature, reagent stoichiometry), chemists can improve the efficiency of the condensation reaction, increase the yield of the desired intermediate, and reduce the formation of this specific byproduct, thereby lowering manufacturing costs and improving overall process robustness.

Method Development and Validation for Pharmaceutical Quality Control

In a regulated pharmaceutical QC laboratory, this compound is essential for method development and validation activities. Its well-defined purity and unique analytical signature (UV absorption, m/z 207 ion) allow for the creation of highly specific and sensitive LC-UV or LC-MS methods. These validated methods are then used for routine batch release, stability studies, and for demonstrating compliance with regulatory guidelines from agencies like the FDA and EMA concerning the control of genotoxic or otherwise significant impurities.

Use as a Purity Marker in Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical companies developing Sulindac drug products, the procurement and use of this high-purity impurity standard are critical for compiling the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA. It provides the necessary evidence to demonstrate that the generic manufacturing process yields an API with an impurity profile that is comparable to, or better than, the reference listed drug. This is a key requirement for establishing pharmaceutical equivalence and securing regulatory approval.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.